N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
N-(2-Chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core linked to a thioether group and a 2-chlorophenyl substituent.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-8-4-5-9-16(15)23-19(26)13-27-20-18-12-17(14-6-2-1-3-7-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXBSCLMEPBQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids.
Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the intermediate with thioacetic acid or its derivatives under mild conditions.
Chlorophenyl Group Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide. It has been shown to selectively inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Selectivity |
|---|---|---|---|
| H322 (lung cancer) | ~20 | Induces apoptosis | High |
| HUVECs (normal endothelial cells) | >40 | Non-cytotoxic | Low |
In a study involving H322 lung cancer cells, the compound induced apoptosis at concentrations around 20 µM while demonstrating low cytotoxicity towards normal vascular endothelial cells (HUVECs) at concentrations up to 40 µM. This selectivity makes it a promising candidate for targeted cancer therapies.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects . Research indicates that it can inhibit key inflammatory pathways and cytokine production, which positions it as a potential therapeutic agent for inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, potentially through the inhibition of specific kinases.
Case Studies
Several case studies have been conducted to assess the biological effects of this compound:
- Study on Lung Cancer Cells : A detailed evaluation using the SRB assay demonstrated significant reductions in cell viability in H322 cells treated with varying concentrations of the compound.
- Comparative Analysis with Other Derivatives : This compound has shown superior selectivity and potency against cancer cell lines compared to other pyrazole derivatives while maintaining lower toxicity levels in normal cell lines.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of pyrazolo[1,5-a]pyrazine-thioacetamide derivatives. Key structural analogs and their modifications are summarized below:
Substituent Impact Analysis :
- Heterocyclic Cores : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit stronger π-stacking interactions than pyrazolo[1,5-a]pyrimidine analogs (e.g., ), which could enhance binding to biological targets .
- Thioether Linkage : The sulfur atom in the thioether group improves oxidative stability compared to ether or ester linkages seen in other acetamide derivatives (e.g., ) .
Physicochemical Properties
- Melting Points : Analogous compounds with chlorophenyl groups (e.g., 2-(2-chlorophenyl)-N-(5-mercapto-thiadiazol-2-yl)acetamide) exhibit higher melting points (212–216°C), suggesting strong intermolecular interactions due to halogen bonding . Ethoxy-substituted analogs likely have lower melting points due to reduced crystallinity.
- Solubility : The 2-chlorophenyl group in the target compound may reduce aqueous solubility compared to 4-ethoxyphenyl (G420-0037) or benzodioxolyl (G420-0046) derivatives .
Biological Activity
N-(2-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the reaction of 2-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. This inhibition can lead to modulation of processes such as proliferation and apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.03 | Microtubule disassembly |
| Compound C | A549 | 0.39 | Autophagy induction |
In these studies, compounds were assessed for their growth inhibitory properties using assays like MTT or similar methodologies .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This dual action makes them promising candidates for treating both cancer and inflammatory diseases .
Study 1: Cytotoxicity against Breast Cancer Cells
A recent investigation into the cytotoxic effects of this compound revealed significant activity against MCF7 breast cancer cells. The study reported an IC50 value of 0.01 µM, indicating potent inhibitory effects on cell proliferation through the induction of apoptosis .
Study 2: Inhibition of Aurora-A Kinase
Another study focused on the compound's ability to inhibit Aurora-A kinase, a critical regulator of cell division. The results indicated an IC50 value of 0.16 µM, suggesting that this compound could disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
